N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Description

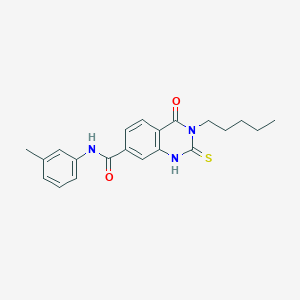

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo core, a pentyl chain at position 3, and a 2-sulfanylidene group. The carboxamide moiety at position 7 is substituted with a 3-methylphenyl group. Quinazoline derivatives are notable for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The compound’s structure likely contributes to its physicochemical properties, such as lipophilicity (enhanced by the pentyl chain) and hydrogen-bonding capacity (via the sulfanylidene and carboxamide groups).

Properties

Molecular Formula |

C21H23N3O2S |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C21H23N3O2S/c1-3-4-5-11-24-20(26)17-10-9-15(13-18(17)23-21(24)27)19(25)22-16-8-6-7-14(2)12-16/h6-10,12-13H,3-5,11H2,1-2H3,(H,22,25)(H,23,27) |

InChI Key |

ATWLVGDDHJHQHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C)NC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor systems can be employed to optimize reaction kinetics and conditions, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the sulfanylidene group to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds .

Scientific Research Applications

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Structure Variations: Quinazoline vs. Quinoline

The 4-oxo-quinazoline core distinguishes this compound from quinoline derivatives, such as 4-oxo-1,4-dihydroquinoline-3-carboxylate analogs (e.g., compound 7f in ). Quinazolines contain two nitrogen atoms in their bicyclic structure, enhancing electron-deficient character compared to quinolines. This difference influences binding interactions; quinazolines often exhibit stronger affinity for ATP-binding pockets in kinases due to increased polarity .

Substituent Analysis

- In contrast, compounds like 1-(3-methylphenyl)propan-2-amine () feature shorter alkyl chains, reducing hydrophobicity.

- 2-Sulfanylidene Group : This moiety may tautomerize to a thione form, enabling hydrogen bonding. Similar sulfanyl groups in 5-(3-chlorophenylsulfanyl)-pyrazole derivatives () demonstrate enhanced stability and receptor binding compared to oxygen analogs.

- Analogous groups in N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide () are linked to improved target selectivity.

Functional Group Comparison

- Carboxamide vs. Carboxylate: The carboxamide group in the target compound offers hydrogen-bond donor/acceptor flexibility, unlike the anionic carboxylate in 7f (). This difference impacts solubility and bioavailability.

Data Table: Structural and Functional Comparison

Research Implications

The structural uniqueness of N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide positions it as a candidate for further pharmacological screening. Comparative analysis with analogs highlights the critical role of the quinazoline core and substituent engineering in modulating bioactivity. Future studies should explore synthesis routes, crystallographic validation (using SHELX-based methods ), and target-specific assays to validate theoretical predictions.

Biological Activity

N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. Its molecular formula is with a molecular weight of approximately 342.46 g/mol. The presence of a sulfanylidene group, a carboxamide group, and a pentyl chain enhances its reactivity and interaction with biological systems.

Biological Activity Overview

Research has shown that quinazoline derivatives exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Many quinazoline derivatives are known for their potential in cancer therapy due to their ability to inhibit various kinases involved in tumor growth.

- Anti-inflammatory Properties : Compounds like N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene have been studied for their effects on inflammatory pathways.

- Antimicrobial Effects : Some studies indicate that quinazoline derivatives possess antibacterial and antifungal properties.

The mechanisms through which N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene exerts its biological activity include:

- Enzyme Inhibition : The compound has shown potential in inhibiting human soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. This inhibition can lead to reduced levels of inflammatory mediators.

- Radical Scavenging Activity : Quinazoline derivatives have been tested for their antioxidant properties, which help neutralize free radicals and reduce oxidative stress.

- Interaction with Biological Macromolecules : Studies involving molecular docking have indicated that this compound can bind effectively to specific protein targets, disrupting their normal function.

Anticancer Activity

A study demonstrated the anticancer potential of related quinazoline derivatives against various cancer cell lines. The derivatives showed IC50 values indicating significant cytotoxicity, particularly against breast and lung cancer cells. For instance, compounds similar in structure to N-(3-methylphenyl)-4-oxo-3-pentyl exhibited IC50 values ranging from 5 to 15 µM in inhibiting cell proliferation in vitro.

Antimicrobial Activity

In antimicrobial assays, N-(3-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene was tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics such as ampicillin, indicating superior antibacterial activity.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| N-(3-methylphenyl)-4-oxo-3-pentyl | 8 | Staphylococcus aureus |

| N-(3-methylphenyl)-4-oxo-3-pentyl | 16 | Escherichia coli |

Anti-inflammatory Studies

Preclinical models have shown that the compound can significantly reduce inflammation markers in animal models of arthritis. The reduction in cytokine levels such as TNF-alpha and IL-6 suggests a potent anti-inflammatory effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.